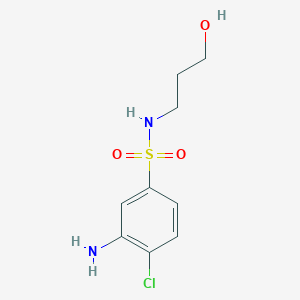

3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O3S/c10-8-3-2-7(6-9(8)11)16(14,15)12-4-1-5-13/h2-3,6,12-13H,1,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEKIEBQBAIWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCCO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Activated Ester Intermediate

- React 3-nitro-4-chlorobenzoic acid (10–14 g) with N,N'-diisopropylcarbodiimide (N,N'-DIC, 40–50 mL) as a condensing agent and 1-hydroxybenzotriazole (5–10 mL) as a condensation activator.

- Use dichloromethane (100–150 mL) as solvent.

- Stir the mixture at room temperature for 2–3 hours to generate the unstable benzotriazole ester intermediate.

Step 2: Amide Bond Formation

- Add 3-hydroxypropylamine (or analogous amine) dropwise (40–50 mL) to the ester solution at a rate of ~10 mL/min while stirring.

- Maintain the reaction under insulation (no external heating) for 3–5 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Reduction of Nitro Group

- Add zinc metal (1–2 g) and 0.1 mol/L sodium hydroxide solution (40–50 mL) to the reaction mixture.

- Heat the mixture in an oil bath at 70–80 °C and stir for 2–3 hours to reduce the nitro group to an amino group.

Step 4: Purification

- Filter the reaction mixture to remove solids.

- Add deionized water (200–300 mL) to the filtrate and perform liquid-liquid extraction using petroleum ether and ethyl acetate (1:10 v/v).

- Purify the organic layer by column chromatography using petroleum ether:ethyl acetate (1:10) as eluent.

- Concentrate the purified solution by vacuum distillation to obtain the target compound as a light gray solid.

Yield and Advantages

- The method achieves a high yield of over 95%, with a simplified operational procedure and reduced production cycle compared to previous methods.

- The compound is slightly soluble in water but dissolves well in organic solvents like dichloromethane and benzene.

Comparative Data Table of Preparation Methods

| Step/Parameter | Carbodiimide-Mediated Amide Formation (Patent CN105936625A) | Reductive Amination (Medicinal Chemistry) | Buchwald–Hartwig Coupling (Medicinal Chemistry) |

|---|---|---|---|

| Starting Material | 3-nitro-4-chlorobenzoic acid | 4-aminobenzenesulfonamide + hydroxypropyl aldehyde | 4-bromo-benzenesulfonamide + hydroxypropyl amine |

| Activation/Condensation Agent | N,N'-diisopropylcarbodiimide + 1-hydroxybenzotriazole | None (imine formation) | Pd catalyst, base |

| Reduction | Zn + NaOH at 70–80 °C | Sodium borohydride reduction of imine | Not required |

| Reaction Time | 7–11 hours total (activation + amide formation + reduction) | ~6 hours (imine formation + reduction) | Variable, depends on catalyst and conditions |

| Yield | >95% | Moderate to high (up to 95%) | Moderate to high |

| Purification | Filtration, liquid-liquid extraction, column chromatography | Filtration, crystallization | Chromatography |

| Advantages | High yield, simple operation, short cycle | Mild conditions, facile analogue synthesis | Late-stage functionalization, diversity |

| Limitations | Requires handling of unstable ester intermediate | Imine formation step required, sensitive to conditions | Requires expensive catalysts, optimization needed |

Research Findings and Notes

- The carbodiimide-mediated method is favored for industrial-scale synthesis due to its simplicity, high yield, and relatively mild reaction conditions.

- The reduction of nitro to amino using zinc in alkaline medium is efficient and selective.

- Alternative methods like reductive amination provide flexibility for structural analogues but may suffer from lower yields or require more steps.

- Buchwald–Hartwig coupling is useful for introducing complex substituents but involves costly catalysts and optimization.

- The choice of solvent (dichloromethane) and reaction temperature (room temperature for activation, 70–80 °C for reduction) are critical parameters for maximizing yield and purity.

- Purification by chromatographic methods ensures removal of side products and unreacted starting materials, yielding a product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Group

The chloro group at position 4 undergoes substitution reactions under catalytic conditions. For example:

-

Mechanism : The chloro group acts as a leaving group in iron-catalyzed cross-coupling reactions with Grignard reagents, enabling alkyl or aryl group introduction .

-

Applications : This reactivity is leveraged in synthesizing derivatives for medicinal chemistry .

Reactions of the Amino Group

The amino group at position 3 participates in reductive amination and acylation:

Acylation

Reaction with acyl chlorides under basic conditions:

text3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide + Acetyl chloride → N-Acetyl derivative

Reductive Amination

Formation of imines followed by reduction:

textImine intermediate + NaBH₄ → Secondary amine derivative

Sulfonamide Group Stability

The sulfonamide backbone demonstrates stability under acidic and basic conditions but can participate in hydrogen bonding or enzymatic interactions:

| Condition | Observation | Source |

|---|---|---|

| 6 N HCl, reflux | Stable; hydrolysis of acetyl groups occurs without sulfonamide cleavage | |

| Biological systems | Binds carbonic anhydrase isoforms via sulfonamide-Zn²⁺ interaction |

-

Enzymatic Inhibition : Sulfonamides like this compound inhibit carbonic anhydrase IX (IC₅₀: 10.93–25.06 nM) .

Limited Reactivity of the Hydroxypropyl Group

The 3-hydroxypropyl chain primarily enhances solubility but shows limited documented reactivity in the literature. Potential modifications include:

-

Esterification : Reaction with acid anhydrides (e.g., acetic anhydride) to form esters.

-

Oxidation : Conversion to a ketone under strong oxidizing agents (no direct data available).

Comparative Reactivity of Analogues

Structural analogues highlight functional group influences:

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. They play crucial roles in physiological processes, including respiration and acid-base balance. The compound 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide has been identified as a potential inhibitor of specific isoforms of carbonic anhydrases, particularly hCA IX, which is associated with tumor growth and metastasis.

Case Study: Inhibition Studies

- A study synthesized several benzenesulfonamide derivatives, including the target compound, which were evaluated for their inhibitory effects against hCA IX and hCA II. The results indicated that certain derivatives exhibited significant selectivity for hCA IX over hCA II, with IC50 values ranging from 10.93 to 25.06 nM for hCA IX .

- The anti-proliferative activity of these compounds was also assessed against breast cancer cell lines (MDA-MB-231 and MCF-7), showing promising results with selectivity ratios indicating a higher efficacy against cancer cells compared to normal cells .

Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer properties, particularly through its ability to induce apoptosis in cancer cells.

Immunological Applications

This compound has also been studied for its role as an immunomodulator.

Case Study: Co-Adjuvant Effects

- In murine vaccination studies, the compound demonstrated enhanced antigen-specific immunoglobulin responses when used as a co-adjuvant with monophosphoryl lipid A (MPLA). This suggests its potential utility in vaccine formulations to boost immune responses .

- The structure-activity relationship (SAR) studies indicated that modifications to the compound could lead to improved activation of immune pathways such as NF-κB and ISRE, further supporting its application in immunotherapy .

Antibacterial Activity

The antibacterial properties of this compound have also been explored.

Findings

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit bacterial enzymes, leading to antibacterial effects.

Pathways: The compound can interfere with metabolic pathways in microorganisms.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the benzenesulfonamide core significantly influence melting points, solubility, and molecular weight. Key comparisons include:

Key Observations :

- Hydroxypropyl vs. Methoxypropyl : The hydroxypropyl group (Target) improves solubility via H-bonding compared to methoxypropyl (), which is more lipophilic .

- Chain Length : The 3-hydroxypropyl chain (Target) likely offers better solubility than shorter hydroxyethyl analogs () due to increased H-bonding capacity .

- Melting Points : Triazine-linked hydroxypropyl derivatives () exhibit extremely high melting points (>300°C), suggesting strong intermolecular interactions .

Biological Activity

3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an amino group, a chloro substituent, and a hydroxypropyl side chain, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated considerable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies suggest that sulfonamides can interfere with viral replication mechanisms. Specifically, compounds containing the benzenesulfonamide moiety have been shown to inhibit viruses by blocking specific enzymatic pathways crucial for viral propagation .

Anticancer Activity

Recent investigations into the anticancer potential of this compound highlight its ability to induce apoptosis in cancer cells. In particular, studies involving cell lines such as MDA-MB-231 (triple-negative breast cancer) have revealed that this compound can significantly increase apoptosis rates compared to control groups . The mechanism is thought to involve the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, which plays a role in maintaining pH levels conducive to tumor growth .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including carbonic anhydrases. This inhibition affects tumor microenvironmental pH and can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .

- Immune Response Modulation : Some studies suggest that similar compounds can enhance immune responses when used as adjuvants in vaccination protocols .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of several sulfonamide derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics.

- Anticancer Activity : In a preclinical study, this compound was tested on MDA-MB-231 cells, revealing a dose-dependent increase in apoptotic cells after treatment with concentrations ranging from 10 µM to 50 µM. The study concluded that the compound's mechanism involved targeting CA IX and altering cellular metabolism .

Q & A

Q. What are the standard synthetic routes for 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a sulfonyl chloride intermediate with 3-hydroxypropylamine. Key steps include:

Sulfonylation : React 3-amino-4-chlorobenzenesulfonyl chloride with 3-hydroxypropylamine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product.

Critical parameters:

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.

- pH : Neutral to slightly basic conditions (pH 7–8) enhance amine reactivity.

- Solvent choice : DMF improves solubility but requires rigorous drying to avoid hydrolysis.

Yield optimization: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.5–4.0 ppm for hydroxypropyl groups).

- IR spectroscopy : Peaks at ~1150 cm (S=O stretching) and ~3300 cm (N-H stretching).

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths/angles, particularly the sulfonamide linkage (S-N ~1.63 Å) .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% TFA) quantifies purity (>98%).

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H] at m/z ~319.

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound?

- Methodological Answer : Crystallization issues often arise from the hydroxypropyl group’s flexibility. Solutions include:

- Solvent screening : Use mixed solvents (e.g., methanol/dichloromethane) to balance polarity.

- Seeding : Introduce microcrystals from slow evaporation trials.

- SHELX refinement : Apply TWIN/BASF commands in SHELXL to handle twinning or disorder .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

- Methodological Answer :

- Substituent variation : Replace the 3-hydroxypropyl group with morpholine () or cyclopropylamine () to modulate hydrophobicity.

- In silico docking : Use AutoDock Vina to predict binding to targets like carbonic anhydrase (PDB ID: 3LXE). Validate with IC assays .

Q. How should researchers resolve contradictory data in biological assays (e.g., inconsistent IC values)?

- Methodological Answer :

- Control experiments : Verify assay conditions (e.g., pH, temperature, DMSO concentration ≤1%).

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay).

- Batch analysis : Check compound purity (HPLC) and stability (TGA/DSC) across replicates .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Dock into JAK2 () or β-tubulin (PDB ID: 1SA0) active sites using Glide (Schrödinger Suite).

- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots .

Q. How can stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- Forced degradation : Expose to UV light (ICH Q1B), oxidative (HO), and hydrolytic (0.1M HCl/NaOH) conditions.

- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives) .

Q. What methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- LC-HRMS : Detect impurities at <0.1% levels (e.g., unreacted sulfonyl chloride).

- NMR relaxation filters : Suppress main compound signals to highlight impurities .

Q. How can metal complexation studies enhance understanding of its chelation potential?

- Methodological Answer :

- UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands with Cu/Zn.

- Job’s method : Determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.